tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spiro compounds are known for their unique three-dimensional structures, which make them valuable in drug discovery and development. These compounds often exhibit a variety of biological activities, making them key building blocks in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The starting material, ethyl 2-oxindoline-5-carboxylate, undergoes dianion alkylation and cyclization to form the spirocyclic intermediate.
Demethylation: The resulting spirocyclic oxindole intermediate is then demethylated to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Analyse Chemischer Reaktionen
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like Raney Nickel.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it useful in studying receptor-ligand interactions.
Industry: The compound’s scalable synthesis makes it valuable for industrial applications in drug development.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target receptor .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which provides a rigid three-dimensional framework. Similar compounds include:
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Another spirocyclic oxindole with similar biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: A spiroindole compound with applications in drug discovery.
These compounds share the spirocyclic core but differ in their specific substituents and biological activities.
Eigenschaften
Molekularformel |
C17H22N2O3 |
---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
tert-butyl 3-oxospiro[1H-indole-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)14(20)12-6-4-5-7-13(12)18-17/h4-7,18H,8-11H2,1-3H3 |
InChI-Schlüssel |
BPECXUHUUIDUFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.